

# Application Notes: Sonogashira Coupling of 4-Bromo-2,5-dimethyl-1,3-thiazole

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## Compound of Interest

Compound Name: 4-Bromo-2,5-dimethyl-1,3-thiazole

Cat. No.: B580468

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The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides.[1][2] This reaction is of significant interest to researchers in drug development and materials science due to its tolerance of a wide range of functional groups and relatively mild reaction conditions.[3][4]

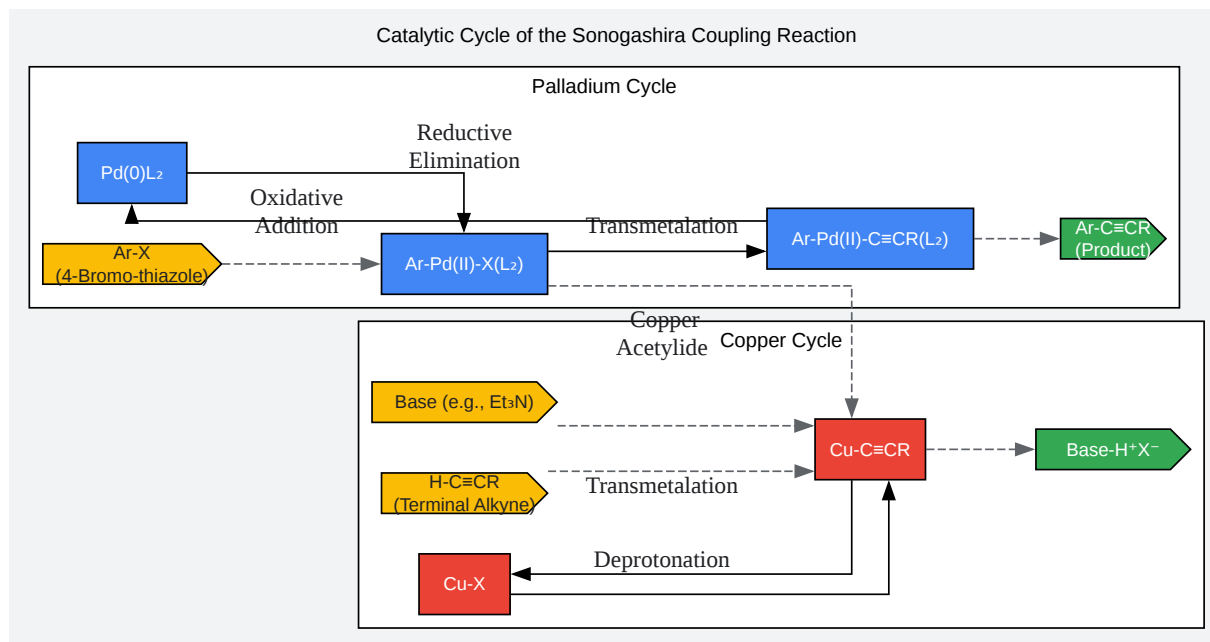
The 2,5-dimethyl-1,3-thiazole core is a valuable scaffold in medicinal chemistry. The functionalization of this heterocyclic system via C-C bond formation allows for the synthesis of novel derivatives with potential biological activity. The bromine atom at the 4-position of **4-Bromo-2,5-dimethyl-1,3-thiazole** serves as a key handle for introducing molecular diversity through palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling.[5] This enables the introduction of alkynyl moieties, which can act as rigid linkers or be further transformed, thus allowing for a systematic exploration of the chemical space around the thiazole core to establish structure-activity relationships.

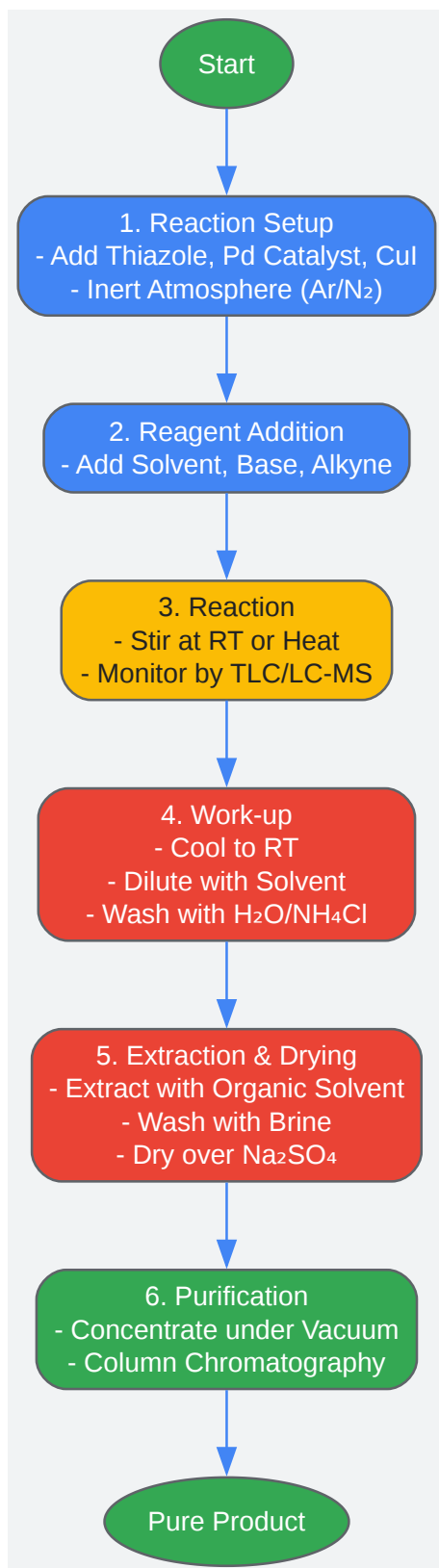
These application notes provide a representative protocol for the Sonogashira coupling of **4-Bromo-2,5-dimethyl-1,3-thiazole** with terminal alkynes. The protocol is based on established procedures for structurally similar bromo-heterocycles.[1][6]

## Reaction Principle

The Sonogashira reaction is typically catalyzed by a palladium(0) complex in the presence of a copper(I) co-catalyst and an amine base.[2][7] The reaction involves two interconnected catalytic cycles. In the palladium cycle, the aryl bromide undergoes oxidative addition to the Pd(0) species. In the copper cycle, the terminal alkyne reacts with a copper(I) salt to form a

copper acetylide. A transmetalation step between the palladium complex and the copper acetylide, followed by reductive elimination, yields the desired alkynyl-thiazole product and regenerates the active Pd(0) catalyst.<sup>[1]</sup>





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